molecular formula C7H9ClN2O2 B13916784 2-Chloro-4,6-dimethoxy-3-pyridinamine

2-Chloro-4,6-dimethoxy-3-pyridinamine

Cat. No.: B13916784
M. Wt: 188.61 g/mol
InChI Key: UDNSDNAFYMFUGW-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxy-3-pyridinamine is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethoxy-3-pyridinamine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods may include the use of composite solvents and continuous extraction processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxy-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and methoxy groups allows it to participate in various chemical interactions and transformations. These interactions can affect biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethoxy-3-pyridinamine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of functional groups provides it with distinct chemical and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,6-dimethoxy-3-pyridinamine, and how can reaction conditions be methodologically optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, substituting methoxy groups at the 4- and 6-positions of pyridine derivatives followed by chlorination at the 3-position is a common approach. Optimization involves adjusting reaction temperature (e.g., 178°C for similar pyridine derivatives ), solvent polarity, and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). A fractional factorial design can systematically evaluate variables like molar ratios, temperature, and reaction time to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., methoxy groups at 4,6-positions and chloro at 3-position).
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related pyridinamine derivatives .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities, with reverse-phase C18 columns and acetonitrile/water gradients recommended .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer : Follow TCI America’s guidelines: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Dispose via incineration by certified waste handlers. Degradation products (e.g., chlorinated byproducts) require regular monitoring via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the chloro group’s electrophilicity at the 3-position can be quantified using Fukui indices. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in kinase inhibition studies may arise from buffer composition (e.g., ATP concentration). Use orthogonal methods like SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to confirm binding affinities .

Q. What experimental design strategies optimize the functionalization of this compound for drug discovery?

  • Answer : Employ a Taguchi orthogonal array to test variables:

FactorLevels Tested
CatalystPd(OAc)₂, CuI, None
SolventDMF, THF, DMSO
Temperature80°C, 100°C, 120°C
Statistical analysis (ANOVA) identifies significant factors for Suzuki-Miyaura coupling yields .

Q. How can this compound be integrated into multi-step syntheses of heterocyclic frameworks?

  • Answer : Use it as a building block for pyrido[2,3-d]pyrimidines via Buchwald-Hartwig amination (e.g., coupling with 4,6-dichloropyrimidine derivatives). Monitor intermediates via LC-MS and optimize protecting groups (e.g., Fmoc for amine functionalities) .

Cross-Disciplinary and Theoretical Questions

Q. What role could this compound play in environmental chemistry studies?

  • Answer : Investigate its photodegradation using UV-Vis spectroscopy and identify byproducts via HRMS. Assess ecotoxicity via Daphnia magna assays, referencing DOE’s atmospheric fate models for chlorinated pollutants .

Q. What challenges arise in crystallographic analysis of halogenated pyridinamines, and how are they addressed?

  • Answer : Chlorine atoms cause weak diffraction signals. Use synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) data collection to enhance resolution. Refinement with SHELXL and disorder modeling resolves positional ambiguities .

Q. How can theoretical frameworks guide the mechanistic study of this compound’s synthetic pathways?

  • Answer : Apply Curtin-Hammett principles to compare transition states of competing pathways (e.g., SNAr vs. radical mechanisms). Marcus theory quantifies electron transfer kinetics in redox-active intermediates .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-4,6-dimethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O2/c1-11-4-3-5(12-2)10-7(8)6(4)9/h3H,9H2,1-2H3

InChI Key

UDNSDNAFYMFUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1N)Cl)OC

Origin of Product

United States

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